molecular formula C10H9BrClN3O2 B1382781 [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride CAS No. 1187933-01-2

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride

Cat. No.: B1382781
CAS No.: 1187933-01-2
M. Wt: 318.55 g/mol
InChI Key: CMOXODKOKSZSJQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic nomenclature of [5-(4-Bromo-phenyl)-4H-triazol-3-yl]-acetic acid hydrochloride reveals significant complexity in International Union of Pure and Applied Chemistry naming conventions, particularly regarding the positional numbering of the triazole ring system. According to documentation from AK Scientific Incorporated, the systematic International Union of Pure and Applied Chemistry name for this compound is designated as 2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid;hydrochloride. This nomenclature reflects the accepted International Union of Pure and Applied Chemistry convention where the acetic acid moiety is attached at the 5-position of the triazole ring, while the 4-bromophenyl substituent occupies the 3-position of the heterocyclic system.

The structural representation of this compound centers on a 1,2,4-triazole core, which constitutes a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. The triazole ring system serves as the central scaffold, with two primary substituents that define the compound's chemical identity and biological properties. The 4-bromophenyl group attached to the triazole ring introduces significant electronic effects through the presence of the bromine substituent, which serves as an electron-withdrawing group that can influence the overall chemical reactivity and biological activity of the molecule.

The acetic acid functionality, represented as a carboxymethyl group (-CH2COOH), provides the compound with its acidic character and contributes to its water solubility profile when in the hydrochloride salt form. The presence of the hydrochloride salt formation significantly enhances the compound's stability and handling characteristics, making it more suitable for research applications and potential pharmaceutical development. The combination of these structural elements creates a compound with distinct physicochemical properties that are reflected in its systematic nomenclature.

Properties

IUPAC Name

2-[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2.ClH/c11-7-3-1-6(2-4-7)10-12-8(13-14-10)5-9(15)16;/h1-4H,5H2,(H,15,16)(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOXODKOKSZSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CC(=O)O)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic conditions.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acetylation: The triazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the triazole ring can yield dihydrotriazole derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Compounds containing triazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. The presence of the bromo-substituent enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with microbial targets .

Anticancer Potential

Triazole derivatives have been reported to possess anticancer properties. Studies have shown that compounds similar to [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Recent studies suggest that triazole derivatives may also exhibit anti-inflammatory effects. The mechanism is believed to involve the modulation of inflammatory cytokines and pathways, making these compounds potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of triazole compounds is crucial for optimizing their biological efficacy. Modifications at various positions on the triazole ring or substituents such as phenyl or bromo groups can significantly influence their pharmacological profiles. For instance, variations in the substituents can lead to enhanced potency against specific biological targets .

Case Study 1: Antimicrobial Efficacy

A study investigating a series of triazole derivatives demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound was tested using standard agar diffusion methods, showing inhibition zones comparable to conventional antibiotics .

Case Study 2: Anticancer Activity

In a preclinical model of breast cancer, a derivative of this compound was evaluated for its anticancer properties. The results indicated a significant reduction in tumor size and increased apoptosis rates in treated groups compared to controls. The study highlighted the compound's potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazole derivatives, with supporting research findings:

Compound Name Substituents/Modifications Key Properties/Activities References
[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride - 4-Bromophenyl
- Acetic acid hydrochloride
- Enhanced solubility due to HCl salt
- Research-grade availability (discontinued)
DAS734: [5-(4-Chlorophenyl)-1-isopropyl-1H-[1,2,4]triazol-3-yl]-acetic acid - 4-Chlorophenyl
- Isopropyl group on triazole
- Acetic acid
- Herbicidal activity against dicot weeds (e.g., morningglory)
- Targets purine biosynthesis enzymes (AtGPRAT2)
2-[[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide - 4-Bromophenyl
- 3-Pyridinyl
- Sulfanyl acetamide
- Potential kinase inhibition due to pyridinyl group
- Improved metabolic stability
[5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid - 2,4-Dichlorophenyl
- Sulfanyl acetic acid
- Higher halogen content increases lipophilicity
- Unreported bioactivity
2-[[5-[1-[(4-Bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid hydrazide - 4-Bromophenyl
- Aminoethyl chain
- Hydrazide functional group
- Enhanced hydrogen-bonding capacity
- Potential antimicrobial applications

Key Structural and Functional Insights:

Halogen Substitution :

  • The 4-bromophenyl group in the target compound confers greater lipophilicity and steric bulk compared to DAS734’s 4-chlorophenyl group. Bromine’s larger atomic radius may enhance binding to hydrophobic enzyme pockets but reduce solubility relative to chlorine .
  • Dichlorophenyl analogs (e.g., [5-(2,4-Dichloro-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid) exhibit even higher lipophilicity, which may limit aqueous solubility .

Functional Group Variations: Acetic acid hydrochloride in the target compound improves solubility compared to neutral acetic acid derivatives like DAS734 . Hydrazide derivatives () introduce additional hydrogen-bonding sites, which may improve affinity for enzymes or receptors .

Biological Activity :

  • DAS734’s herbicidal activity is attributed to its inhibition of chloroplastic glutamine phosphoribosylpyrophosphate amidotransferase (AtGPRAT2) , a key enzyme in purine biosynthesis. The isopropyl group on its triazole ring likely contributes to target specificity .
  • Compounds with pyridinyl substituents () may exhibit kinase inhibition due to the aromatic nitrogen’s ability to coordinate with ATP-binding sites .

Physicochemical Properties :

  • Predicted properties for triazole derivatives (e.g., boiling point: 558.6±60.0°C, density: 1.30±0.1 g/cm³) suggest moderate thermal stability and compatibility with organic solvents .

Biological Activity

[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its pharmacological relevance. The presence of the bromophenyl group enhances its lipophilicity and potential interactions with biological targets. The molecular formula is C₉H₈BrN₃O₂·HCl, indicating the presence of a hydrochloride salt form.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. In one study, derivatives similar to this compound demonstrated an IC₅₀ ranging from 1.61 to 1.98 µg/mL against specific cell lines, suggesting potent antimicrobial effects .

Anticancer Activity

Triazole compounds have been extensively studied for their anticancer properties. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can significantly influence cytotoxicity. For instance, compounds with electron-donating groups showed enhanced activity against cancer cell lines . The compound has shown promise in inhibiting cell proliferation in various cancer models.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC₅₀ (µg/mL)Mechanism of Action
Compound AA-4311.98 ± 1.22Inhibition of Bcl-2
Compound BJurkat1.61 ± 1.92Induction of apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Triazole compounds often inhibit enzymes involved in nucleic acid synthesis, which is crucial for microbial growth and cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .
  • Antioxidant Activity : Certain derivatives have shown antioxidant properties, which may contribute to their overall therapeutic effects.

Case Studies

Several studies have explored the biological activities of triazole derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A recent investigation evaluated the antimicrobial potency of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromophenyl substitutions had significantly higher efficacy compared to standard antibiotics .
  • Anticancer Research : Another study focused on the effects of triazole derivatives on human cancer cell lines. Results showed that these compounds could reduce cell viability and induce apoptosis in a dose-dependent manner .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing [5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with substituted hydrazides or thiocarbohydrazides. For example:

  • Step 1: React 4-bromo-phenylhydrazine derivatives with trifluoroacetamidine in methanol under basic conditions (e.g., triethylamine) to form triazole intermediates .
  • Step 2: Introduce the acetic acid moiety via alkylation using ethyl bromoacetate under reflux in ethanol, followed by acid hydrolysis (HCl) to yield the hydrochloride salt .
  • Key Conditions: Reflux durations (4–18 hours), solvent selection (DMSO, ethanol), and crystallization (water-ethanol or methanol mixtures) significantly impact yield and purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm regiochemistry of the triazole ring and acetic acid substitution. For example, the singlet for the triazole C-H proton appears at δ ~8.5 ppm .
  • LC-MS: Validate molecular weight (e.g., ESI–MS m/z ~423 for bromophenyl derivatives) and detect impurities .
  • Elemental Analysis: Verify C, H, N percentages (e.g., calculated C% 56.74 vs. observed 56.70) to confirm purity .
  • Melting Point: Consistency in melting range (e.g., 141–143°C) indicates crystallinity .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation and hydrogen-bonding networks?

Methodological Answer:

  • Crystallization: Recrystallize from methanol/water to obtain single crystals suitable for X-ray diffraction .
  • ORTEP Analysis: Use software like ORTEP-III to visualize dihedral angles (e.g., 67.5° between triazole and aryl rings) and confirm stereoelectronic effects .
  • Hydrogen Bonding: Identify intermolecular interactions (e.g., N–H···O/S bonds) that stabilize the crystal lattice, critical for understanding solubility and stability .

Advanced: How can researchers address contradictory biological activity data for triazole derivatives in preclinical studies?

Methodological Answer:

  • Comparative Assays: Use standardized protocols (e.g., COX-2 inhibition assays) to test activity across multiple cell lines, noting substituent effects (e.g., bromophenyl vs. methoxy groups) .
  • SAR Analysis: Correlate structural features (e.g., electron-withdrawing bromine) with activity trends. For example, bromine enhances electrophilicity, potentially increasing target binding .
  • Metabolic Stability Tests: Evaluate hepatic microsome stability to rule out rapid degradation as a cause of inconsistent in vivo results .

Advanced: What computational and experimental strategies optimize pharmacokinetic properties of this compound?

Methodological Answer:

  • LogP Optimization: Introduce hydrophilic groups (e.g., carboxylates) to improve solubility while retaining target affinity. Ethyl ester prodrugs can enhance membrane permeability .
  • Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., bile acid receptors), guiding rational substitutions .
  • In Vivo PK Profiling: Measure bioavailability and half-life in rodent models, adjusting dosing regimens based on clearance rates .

Advanced: How to analyze conflicting spectral data (e.g., NMR splitting patterns) arising from dynamic molecular behavior?

Methodological Answer:

  • Variable-Temperature NMR: Perform experiments at 25°C and −40°C to detect rotational barriers in the triazole ring or hindered aryl group rotation .
  • 2D NMR (COSY, NOESY): Resolve overlapping signals by identifying through-space correlations (e.g., between acetic acid protons and adjacent substituents) .
  • DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate proposed conformers .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Waste Disposal: Segregate halogenated waste (due to bromine content) and neutralize acidic residues before disposal .
  • Emergency Procedures: Maintain 5% sodium bicarbonate solution for acid spill neutralization .

Advanced: How to design a stability-indicating HPLC method for this compound under accelerated degradation conditions?

Methodological Answer:

  • Column Selection: Use a C18 column with 5 µm particle size and 250 mm length for optimal resolution .
  • Mobile Phase: Gradient of 0.1% TFA in water/acetonitrile (60:40 to 30:70 over 20 min) to separate degradation products (e.g., hydrolyzed triazole or de-brominated analogs) .
  • Forced Degradation: Expose the compound to heat (40°C), UV light, and acidic/alkaline conditions (0.1M HCl/NaOH) to validate method robustness .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride

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